1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one
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Overview
Description
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of key signaling pathways, such as the NF-κB pathway, is one of the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)propan-1-one: A compound with a longer carbon chain.
Uniqueness
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and chloro-substituted phenyl group make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
1-[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H12ClNO3/c1-8-5-11(18-15-8)7-17-13-4-3-10(14)6-12(13)9(2)16/h3-6H,7H2,1-2H3 |
InChI Key |
PHAFFINYUVVXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)C(=O)C |
Origin of Product |
United States |
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